molecular formula C10H19BrOS B8777168 1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide CAS No. 303177-16-4

1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide

Cat. No.: B8777168
CAS No.: 303177-16-4
M. Wt: 267.23 g/mol
InChI Key: LBEZTPIDVREMPI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide is a useful research compound. Its molecular formula is C10H19BrOS and its molecular weight is 267.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

303177-16-4

Molecular Formula

C10H19BrOS

Molecular Weight

267.23 g/mol

IUPAC Name

3,3-dimethyl-1-(thiolan-1-ium-1-yl)butan-2-one;bromide

InChI

InChI=1S/C10H19OS.BrH/c1-10(2,3)9(11)8-12-6-4-5-7-12;/h4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

LBEZTPIDVREMPI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)C[S+]1CCCC1.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetrahydrothiophene (11.8 g) was dissolved in 100 ml of acetonitrile, and 20 g of 1-bromo-3,3-dimethyl-2-butanone was slowly added to the above solution. The reaction solution was stirred at room temperature for two days, thereby a powder was precipitated. After adding 100 ml of ethyl acetate to the reaction solution, the powder was filtered out, washed with ethyl acetate and dried, thereby 24 g of 2-oxo-3,3-dimethylbutyltetrahydrothiophenium bromide was obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 ml of acetonitrile was dissolved 11.8 g of tetrahydrothiophene, to the solution was gradually added 20 g of 1-bromo-3,3-dimethyl-2-butanone. The mixture was stirred at room temperature for 2 days to deposit powder. After adding 100 ml of ethyl acetate to the reaction solution, the powder was collected by filtration, washed with ethyl acetate and dried to obtain 24 g of 2-oxo-3,3-dimethylbutyltetrahydrothiophenium bromide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 300 ml three-necked flask, 2 g of tetrahydroxythiophene was dissolved in 20 ml of acetone. To the solution, 4.87 g of 1-bromo-3,3-dimethy 2-butanone was added dropwise while stirring. After leaving for 24 hours, the deposited white crystal was collected by filtration. The white crystal was ground to a powder, which was washed with ether. The powder was dried by a vacuum drier at 30° C. for six hours to obtain 5.15 g of 2-oxo-3,3-dimethylbutyl-thiacyclopentanium bromide (yield: 75.0%).
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
tetrahydroxythiophene
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

70.2 Parts of tetrahydrothiophene was dissolved in 750 parts of acetone, and 150 parts of 1-bromo-3,3-dimethyl-2-butanone was added dropwise thereto. After the mixture was stirred at room temperature for 24 hours, white solid obtained was filtered, washed with acetone and dried to obtain 161.3 parts of 1-(3,3-dimethyl-2-oxobutyl)tetrahydrothiophenium bromide in the form of white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.